molecular formula C9H10FNO4 B1415354 Methyl 5-fluoro-2,6-dimethoxynicotinate CAS No. 2197053-22-6

Methyl 5-fluoro-2,6-dimethoxynicotinate

Cat. No. B1415354
CAS RN: 2197053-22-6
M. Wt: 215.18 g/mol
InChI Key: LMSGYTCYBFJMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-fluoro-2,6-dimethoxynicotinate” is a chemical compound with the molecular formula C9H10FNO4 . It is a derivative of nicotinic acid, a member of the B-vitamin family.


Molecular Structure Analysis

“Methyl 5-fluoro-2,6-dimethoxynicotinate” has a molecular weight of 215.18 g/mol . The structure of this compound includes a fluorine atom, which is known for its high electronegativity and low propensity to engage in hydrogen bond formation .

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents and the palladium catalyst involved in the reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling, Methyl 5-fluoro-2,6-dimethoxynicotinate may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura coupling, it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

Its molecular weight (21518) and formula (C9H10FNO4) suggest that it may have reasonable bioavailability .

Result of Action

As a reagent in the suzuki–miyaura coupling, its primary effect would be the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of Methyl 5-fluoro-2,6-dimethoxynicotinate can be influenced by various environmental factors. In the context of the Suzuki–Miyaura coupling, these factors could include the reaction conditions, the stability of the organoboron reagents, and the nature of the palladium catalyst .

properties

IUPAC Name

methyl 5-fluoro-2,6-dimethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c1-13-7-5(9(12)15-3)4-6(10)8(11-7)14-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSGYTCYBFJMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-2,6-dimethoxynicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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